Superior Progesterone Receptor Binding Affinity in Rat Uterine Cytosol Compared to Medroxyprogesterone Acetate
In a direct competitive binding assay using rat uterine cytosol, trimegestone (TMG) demonstrated a significantly higher affinity for the progesterone receptor (PR) than medroxyprogesterone acetate (MPA). The half-maximal inhibitory concentration (IC50) for TMG was 3.3 nM, while the IC50 for MPA was 53.3 nM [1].
| Evidence Dimension | Progesterone receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.3 nM |
| Comparator Or Baseline | Medroxyprogesterone acetate (MPA), IC50 = 53.3 nM |
| Quantified Difference | TMG has a 16.2-fold higher affinity for the rat PR than MPA. |
| Conditions | In vitro competitive binding assay using rat uterine cytosol. |
Why This Matters
This 16-fold difference in receptor binding affinity indicates that trimegestone is a significantly more potent progestin at the molecular level, which may translate to a lower effective dose for the same progestational effect, potentially reducing the risk of dose-dependent side effects.
- [1] Zhang Z, Lundeen SG, Zhu Y, Carver JM, Winneker RC. In vitro characterization of trimegestone: a new potent and selective progestin. Steroids. 2000 Oct-Nov;65(10-11):637-43. doi: 10.1016/s0039-128x(00)00120-3. View Source
